3-(2,3-Dichlorophenyl)propanoic acid

Overview

Description

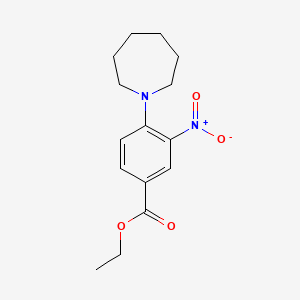

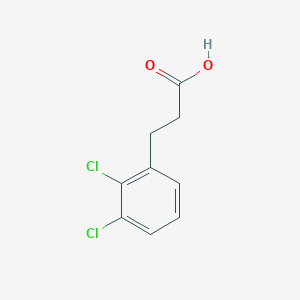

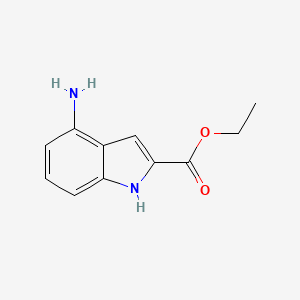

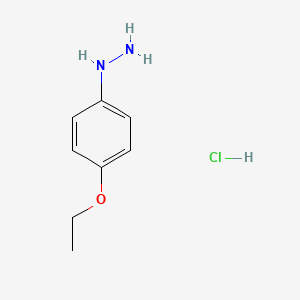

3-(2,3-Dichlorophenyl)propanoic acid is a solid compound . It is a derivative of propanoic acid, with two chlorine atoms and a phenyl group attached to the carbon chain . The molecular formula is C9H8Cl2O2 and the molecular weight is 219.06 .

Molecular Structure Analysis

The molecular structure of 3-(2,3-Dichlorophenyl)propanoic acid consists of a propanoic acid backbone with a 2,3-dichlorophenyl group attached . The InChI string is1S/C9H8Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) . Physical And Chemical Properties Analysis

3-(2,3-Dichlorophenyl)propanoic acid is a solid at room temperature . The predicted melting point is 106.17°C, and the predicted boiling point is approximately 339.2°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm³ . The refractive index is predicted to be 1.57 .Scientific Research Applications

Synthesis and Reactivity

- Preparation and Structural Characterization : The compound 3-(2,3-Dichlorophenyl)propanoic acid has been used in the synthesis of other chemicals, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate. This process involves condensation, chlorination, and esterification reactions, with the structure confirmed through various diffractions including IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).

Environmental and Photochemical Studies

- Degradation in Wastewater Treatment : The degradation of similar compounds (e.g., 2,4-dichlorophenoxyacetic acid) in advanced oxidation processes for wastewater treatment has been studied, revealing various transient products and indicating the potential environmental impact and treatment methods for related compounds (Yunfu. Sun & J. Pignatello, 1993).

- Photochemical Behavior : Research on the photochemical behavior of dichlorprop in aqueous solutions, which is structurally similar to 3-(2,3-Dichlorophenyl)propanoic acid, has shown complex photochemical reactions and the formation of various photoproducts. This provides insights into the environmental fate and photodegradation pathways of chlorinated propanoic acids (L. Meunier, Emmanuelle Gauvin, P. Boule, 2002).

Chemical Synthesis and Analysis

- Synthesis of Derivatives : 3-(2,3-Dichlorophenyl)propanoic acid is also a precursor in the synthesis of various organic compounds. For example, the synthesis of 3-(trichlorogermyl)propanoic acid and its reactivity have been explored, highlighting the potential of 3-(2,3-Dichlorophenyl)propanoic acid in creating diverse organic structures and studying their unique properties (Z. Qiang et al., 2010).

Chiral Separation and Spectroscopic Studies

- Enantioseparation Studies : The compound has been used in studying the enantioseparation of isomeric α-(chlorophenyl)propanoic acids, providing insights into the effects of chlorine substituents on chiral separation, which is crucial in the production of enantiomerically pure pharmaceuticals (Yang Jin et al., 2019).

- Vibrational Circular Dichroism Studies : The absolute configuration of similar chlorophenoxy propanoic acids has been investigated using vibrational circular dichroism, indicating the potential for detailed structural analysis of 3-(2,3-Dichlorophenyl)propanoic acid and its derivatives (Jiangtao He & P. Polavarapu, 2005).

Safety and Hazards

3-(2,3-Dichlorophenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is suggested that the compound may have an impact on the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-(2,3-Dichlorophenyl)propanoic acid, it is recommended to ensure adequate ventilation and avoid contact with eyes, skin, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name |

3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOCBCMKVRKWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503783 | |

| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dichlorophenyl)propanoic acid | |

CAS RN |

57915-79-4 | |

| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)

![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)